Cas no 324779-60-4 (4-Phenyl-1-(8-quinolylsulfonyl)piperazine)

4-Phenyl-1-(8-quinolylsulfonyl)piperazine is a specialized organic compound featuring a phenyl-substituted piperazine core linked to a quinoline sulfonyl group. This structure imparts unique reactivity and binding properties, making it valuable in medicinal chemistry and biochemical research. The quinoline sulfonyl moiety enhances electron-withdrawing characteristics, while the piperazine ring contributes to conformational flexibility, facilitating interactions with biological targets. The compound is particularly useful as an intermediate in the synthesis of pharmacologically active molecules, including potential kinase inhibitors or receptor modulators. Its well-defined structure and stability under standard conditions ensure reproducibility in synthetic applications. Suitable for controlled reactions, it offers researchers a versatile scaffold for developing novel therapeutic agents or probing molecular interactions.
4-Phenyl-1-(8-quinolylsulfonyl)piperazine structure
324779-60-4 structure
Product name:4-Phenyl-1-(8-quinolylsulfonyl)piperazine
CAS No:324779-60-4
MF:C19H19N3O2S
Molecular Weight:353.438062906265
MDL:MFCD01353399
CID:4712689

4-Phenyl-1-(8-quinolylsulfonyl)piperazine 化学的及び物理的性質

名前と識別子

    • 4-PHENYL-1-(8-QUINOLYLSULFONYL)PIPERAZINE
    • 8-(4-Phenyl-piperazine-1-sulfonyl)-quinoline
    • 8-[(4-phenylpiperazin-1-yl)sulfonyl]quinoline
    • CBMicro_037404
    • Cambridge id 5922448
    • Oprea1_468271
    • MLS000123235
    • HMS2438J16
    • STK332860
    • BAS 03379592
    • SMR000123862
    • ST50775908
    • 8-(4-phenylpiperazin-1-yl)sulfonylquinoline
    • 4-Phenyl-1-(8-quinolylsulfonyl)piperazine
    • MDL: MFCD01353399
    • インチ: 1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2
    • InChIKey: JFJQCQAUBVYCLI-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2=CC=CN=C12)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 533
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 61.9

4-Phenyl-1-(8-quinolylsulfonyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB164654-5 g
4-Phenyl-1-(8-quinolylsulfonyl)piperazine
324779-60-4
5g
€377.50 2023-05-08
abcr
AB164654-10 g
4-Phenyl-1-(8-quinolylsulfonyl)piperazine
324779-60-4
10g
€482.50 2023-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403684-10mg
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline
324779-60-4 98%
10mg
¥819 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403684-1mg
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline
324779-60-4 98%
1mg
¥445 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403684-5mg
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline
324779-60-4 98%
5mg
¥682 2023-04-14
abcr
AB164654-1 g
4-Phenyl-1-(8-quinolylsulfonyl)piperazine
324779-60-4
1g
€211.30 2023-05-08
abcr
AB164654-5g
4-Phenyl-1-(8-quinolylsulfonyl)piperazine; .
324779-60-4
5g
€377.50 2024-06-10
abcr
AB164654-10g
4-Phenyl-1-(8-quinolylsulfonyl)piperazine; .
324779-60-4
10g
€482.50 2024-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403684-50mg
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline
324779-60-4 98%
50mg
¥1328 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403684-500mg
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline
324779-60-4 98%
500mg
¥5419 2023-04-14

4-Phenyl-1-(8-quinolylsulfonyl)piperazine 関連文献

4-Phenyl-1-(8-quinolylsulfonyl)piperazineに関する追加情報

Introducing 4-Phenyl-1-(8-quinolylsulfonyl)piperazine (CAS No. 324779-60-4): A Compound with Promising Applications in Modern Medicinal Chemistry

The compound 4-Phenyl-1-(8-quinolylsulfonyl)piperazine (CAS No. 324779-60-4) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of medicinal chemistry. Its molecular composition, featuring a piperazine ring conjugated with a phenyl group and an 8-quinolylsulfonyl moiety, positions it as a versatile scaffold for the development of novel therapeutic agents.

The piperazine core is a well-established pharmacophore in drug design, known for its ability to interact with various biological targets, including enzymes and receptors. This structural motif is prevalent in a wide range of approved drugs, underscoring its importance in medicinal chemistry. The introduction of the phenyl group at the 4-position further enhances the compound's potential by introducing hydrophobic interactions and electronic effects that can modulate its biological activity.

The 8-quinolylsulfonyl substituent adds an additional layer of complexity to the molecule. Quinolines are a class of heterocyclic compounds that have long been recognized for their pharmacological properties. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The sulfonyl group, on the other hand, is known to increase the water solubility and metabolic stability of molecules, making it an attractive feature for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. Additionally, the quinolylsulfonyl moiety could potentially interact with DNA or RNA, opening up possibilities for applications in antiviral therapies.

In vitro studies have begun to explore the pharmacological profile of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. Initial results indicate that the compound demonstrates moderate affinity for certain protein kinase targets, suggesting its potential as a lead compound for further optimization. The presence of both hydrophobic and hydrophilic regions in its structure allows it to engage multiple binding sites on biological targets, which could enhance its therapeutic efficacy.

The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the quinolylsulfonyl group necessitates specialized synthetic methodologies, such as sulfonylation reactions under controlled conditions. Advances in synthetic chemistry have made it possible to streamline these processes, making the preparation of complex molecules like this one more accessible.

One of the most promising applications of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine lies in its potential as an intermediate in the synthesis of more complex drug candidates. By serving as a building block, this compound can be modified further to create novel molecules with enhanced pharmacological properties. For instance, appending additional functional groups or exploring different substituents could lead to derivatives with improved solubility, bioavailability, or target specificity.

The field of medicinal chemistry is constantly evolving, driven by new discoveries and technological innovations. As our understanding of disease mechanisms grows, so does the demand for innovative therapeutic solutions. Compounds like 4-Phenyl-1-(8-quinolylsulfonyl)piperazine represent the cutting edge of drug discovery efforts, offering hope for treating some of today's most challenging diseases.

Future research will likely focus on elucidating the detailed mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine, identifying new biological targets it interacts with, and optimizing its chemical structure for improved efficacy and safety. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating this promising compound into viable therapeutic agents.

In conclusion,4-Phenyl-1-(8-quinolylsulfonyl)piperazine (CAS No. 324779-60-4) is a structurally intriguing molecule with significant potential in modern medicinal chemistry. Its unique combination of pharmacophores positions it as a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications and optimize its properties,this compound promises to contribute substantially to advancements in therapeutic development.

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Amadis Chemical Company Limited
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